![molecular formula C16H18ClN3 B2695812 [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1046758-19-3](/img/structure/B2695812.png)
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride
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Overview
Description
The compound “[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride” is a complex organic molecule that contains an indole group and a pyridine group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. This typically involves techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a significant impact on cellular processes and molecular interactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORJVRMPFGGALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809102 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride |
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